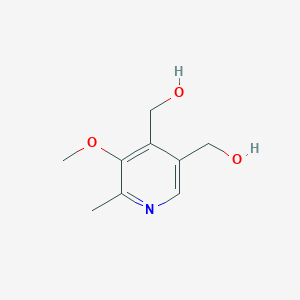![molecular formula C17H13ClN2O2 B13798096 1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol CAS No. 6548-36-3](/img/structure/B13798096.png)
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol is an organic compound known for its vibrant color and complex structure. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) linking a chlorinated methoxyphenyl ring to a naphthalenol moiety, which contributes to its unique chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in textiles, plastics, and inks due to its stability and vibrant color
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced to form amines, which may interact with cellular components and disrupt normal functions. The molecular targets and pathways involved include enzyme inhibition and interaction with DNA, leading to potential antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2-Methoxyphenyl)azo]-2-Naphthalenol
- 1-[(3-Methoxyphenyl)azo]-2-Naphthalenol
- 1-[(4-Methoxyphenyl)azo]-2-Naphthalenol
Uniqueness
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its chemical reactivity and stability. This substitution also imparts distinct color properties, making it more suitable for specific industrial applications compared to its analogs .
Propriétés
Numéro CAS |
6548-36-3 |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
1-[(5-chloro-2-methoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-9-7-12(18)10-14(16)19-20-17-13-5-3-2-4-11(13)6-8-15(17)21/h2-10,21H,1H3 |
Clé InChI |
HUGYQSLCXQFJIS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


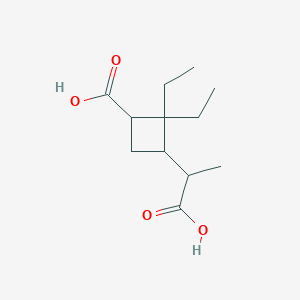
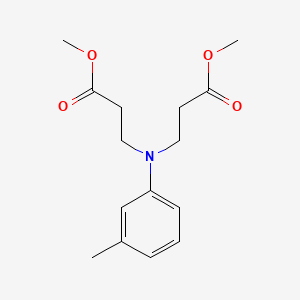
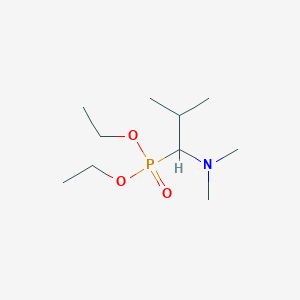
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
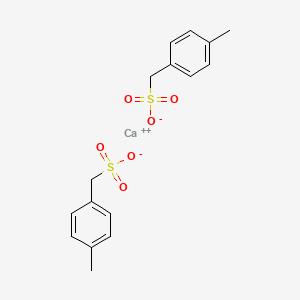
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
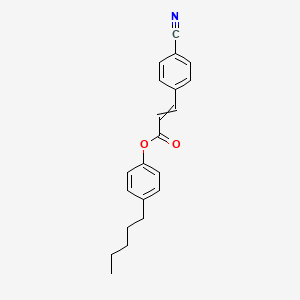


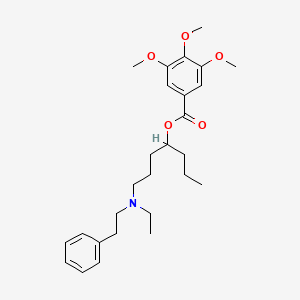
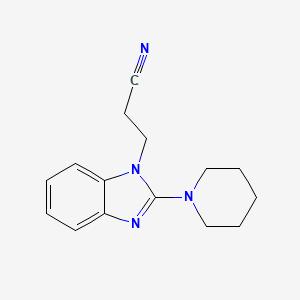
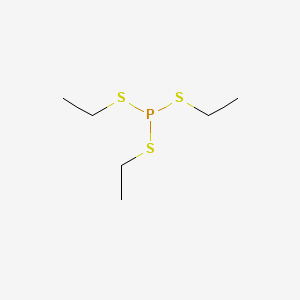
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
